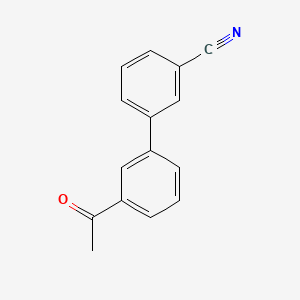

3-(3-Acetylphenyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

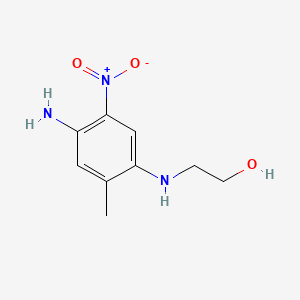

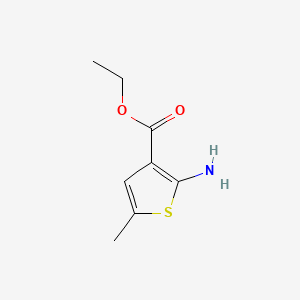

3-(3-Acetylphenyl)benzonitrile, also known as 3-APBN, is a benzonitrile derivative with a wide range of applications in the field of organic synthesis. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. The compound has a number of unique properties that make it attractive for use in laboratory experiments.

Scientific Research Applications

Applications in Dye-Sensitized Solar Cells

Benzonitrile-based compounds, such as 3-(3-Acetylphenyl)benzonitrile, have been investigated for their application in Dye Sensitized Solar Cells (DSSCs). A study highlighted the beneficial effects of benzonitrile as an electrolyte solvent in DSSCs, emphasizing its low vapor pressure which ensures long-term stability. The use of common and low-priced materials like commercial P90 titania photoanodes sensitized by N719 dye, in conjunction with benzonitrile-based electrolytes, demonstrated satisfactory efficiencies and stable performance for commercially viable periods (Latini et al., 2014).

Selective Hydration of Nitriles to Amides

Research on the complex [Os(η6-p-cymene)(OH)IPr]OTf revealed its reaction with benzonitrile and acetonitrile to form κ2-amidate derivatives. These derivatives were pivotal in the selective hydration of various nitriles to amides, including substituted benzonitriles. The process, characterized by X-ray diffraction analysis and DFT calculations, underscored the potential of benzonitrile-based compounds in catalytic transformations, contributing to the efficient synthesis of amides from nitriles (Buil et al., 2012).

Electrochemical Synthesis

Benzonitrile derivatives have been utilized in the electrochemical synthesis of various compounds. A study on the electrochemical cyanomethylation of benzophenone in acetonitrile presented an interesting method for synthesizing 3-phenylcinnamonitrile with a high yield. The method harnessed the benzophenone radical-anion as an electrogenerated base, highlighting the capability of benzonitrile derivatives in facilitating novel synthetic approaches (Batanero et al., 2003).

Biotransformation by Soil Bacteria

Research into the biotransformation of cyanomethyl benzonitrile compounds by the soil bacterium Rhodococcus rhodochrous LL100-21 revealed intriguing insights. The bacterium converted various substituted benzonitriles to corresponding carboxylic acids and amide derivatives, highlighting the microbial potential in modifying benzonitrile derivatives for environmental and industrial applications (Dadd et al., 2001).

Safety and Hazards

properties

IUPAC Name |

3-(3-acetylphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c1-11(17)13-5-3-7-15(9-13)14-6-2-4-12(8-14)10-16/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCNSNUNWCEGPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400584 |

Source

|

| Record name | 3-(3-acetylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893734-99-1 |

Source

|

| Record name | 3-(3-acetylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)

![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)